molecular formula C19H19N3O B2828072 2-(4-Propylphenyl)quinoline-4-carbohydrazide CAS No. 524934-10-9

2-(4-Propylphenyl)quinoline-4-carbohydrazide

Cat. No.: B2828072
CAS No.: 524934-10-9
M. Wt: 305.381
InChI Key: IWUOKXRJSLVDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Propylphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C19H19N3O and a molecular weight of 305.37 .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 305.374 Da and the monoisotopic mass is 305.152802 Da .

Scientific Research Applications

Antimicrobial Potential

2-(4-Propylphenyl)quinoline-4-carbohydrazide derivatives demonstrate significant antimicrobial properties. A study by Bello et al. (2017) synthesized these derivatives to evaluate their potential as future drug candidates, particularly against bacterial infections. Microwave irradiation techniques were employed for efficient synthesis, and in vitro screening showed promising results against various bacterial strains.

Anti-Cancer Activity

Quinoline-4-carbohydrazide derivatives, which include this compound, have been identified for their potential in cancer treatment. Bingul et al. (2016) synthesized a series of these compounds, finding that some significantly reduced the cell viability of neuroblastoma cancer cells. They demonstrated potency and selectivity, making them potential candidates for further cancer drug development.

Analgesic and Anti-Inflammatory Activities

Derivatives of 2-phenylquinoline-4-carbohydrazide, which is structurally related to this compound, have shown effective analgesic and anti-inflammatory activities. A study by Khalifa et al. (2017) synthesized new derivatives and tested them in animal models. The results indicated significant anti-inflammatory activity, comparable to known drugs like diclofenac sodium.

Chemotherapy Research

Quinoline derivatives are widely used in medicinal chemistry, especially in chemotherapy research. According to Solomon & Lee (2011), these compounds are explored for their anticancer activities and mechanisms of action. This includes this compound, which may offer valuable insights into developing new cancer therapies.

Imaging and Visualization in Medical Science

Quinoline-2-carboxamide derivatives are used in imaging techniques like positron emission tomography (PET). Matarrese et al. (2001) developed novel derivatives for the noninvasive assessment of peripheral benzodiazepine type receptors, showcasing the utility of quinoline derivatives in medical imaging.

Corrosion Inhibition

Quinoline derivatives also find application in the field of corrosion inhibition. Singh et al. (2016) studied the corrosion mitigation effect of various quinoline derivatives, demonstrating their effectiveness as corrosion inhibitors in acidic mediums.

Biochemical Studies

Quinoline-2-carboxamides and their isosteres have been examined for their activity in inhibiting photosynthetic electron transport and antimycobacterial activities, as per a study by Goněc et al. (2012). This research opens avenues in plant biochemistry and microbiology.

Chemosensor Development

Quinoline derivatives are used in developing chemosensors. Sun et al. (2015) developed a chemosensor for detecting Al3+ and Zn2+ in solutions. This indicates the potential of quinoline derivatives in analytical chemistry for sensing and detection applications.

Properties

IUPAC Name

2-(4-propylphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(23)22-20)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5,20H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUOKXRJSLVDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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